molecular formula C6H13ClO2S B2722677 1-Chloro-3-(propane-2-sulfonyl)propane CAS No. 128147-27-3

1-Chloro-3-(propane-2-sulfonyl)propane

Cat. No.: B2722677
CAS No.: 128147-27-3
M. Wt: 184.68
InChI Key: YDZXLBAMTMNQMM-UHFFFAOYSA-N
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Description

1-Chloro-3-(propane-2-sulfonyl)propane is an organic compound with the molecular formula C6H13ClO2S. It is a chlorinated sulfonyl compound that finds applications in various fields, including chemistry, biology, and industry. This compound is known for its reactivity and versatility in synthetic chemistry.

Mechanism of Action

The mechanism of action of “1-Chloro-3-(propane-2-sulfonyl)propane” is likely to involve electrophilic aromatic substitution . This is a polar, stepwise process where the key step is the attack of an electrophile at carbon to form a cationic intermediate .

Safety and Hazards

The safety and hazards associated with “1-Chloro-3-(propane-2-sulfonyl)propane” are likely to be similar to those of 3-Chloro-1,2-propanediol . This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may be corrosive to metals . It is toxic if swallowed, causes skin irritation, and causes serious eye damage .

Future Directions

The future directions for “1-Chloro-3-(propane-2-sulfonyl)propane” could involve its use in the synthesis of pharmaceutical intermediates . It could also be used in the preparation of many enzymatic inhibitors , and in the generation and trapping of the derived sulfene with imines and glyoxylates .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-(propane-2-sulfonyl)propane can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanesulfonyl chloride with propane-2-ol under controlled conditions. The reaction typically requires a catalyst and proceeds through a substitution mechanism .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(propane-2-sulfonyl)propane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, leading to different oxidation states of sulfur.

    Addition Reactions: It can react with alkenes and alkynes in addition reactions

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles like sodium hydroxide, potassium tert-butoxide, and various amines. Reaction conditions often involve solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-3-(propane-2-sulfonyl)propane is unique due to its specific molecular structure, which imparts distinct reactivity and versatility in chemical synthesis. Its combination of a chlorinated and sulfonyl functional group makes it a valuable intermediate in various chemical processes .

Properties

IUPAC Name

1-chloro-3-propan-2-ylsulfonylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO2S/c1-6(2)10(8,9)5-3-4-7/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZXLBAMTMNQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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